molecular formula C22H22FN3O2S B2875266 N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-mesityloxalamide CAS No. 895785-34-9

N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-mesityloxalamide

Cat. No. B2875266
CAS RN: 895785-34-9
M. Wt: 411.5
InChI Key: TTYAZXNNRHRPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-mesityloxalamide” is a compound that belongs to a class of molecules known as thiazole derivatives . Thiazole derivatives are heterocycles containing a thiazole ring system and are known to exhibit a wide spectrum of biological activities . The molecular formula of this compound is C19H15F2N3O2S and it has a molecular weight of 387.4.


Synthesis Analysis

Thiazole derivatives, including “N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-mesityloxalamide”, are typically synthesized and characterized by spectral and analytical studies . A series of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate derivatives have been synthesized .


Molecular Structure Analysis

The molecular structure of “N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-mesityloxalamide” includes a thiazole ring, which is a type of heterocycle. It also contains fluorophenyl and mesityloxalamide groups .

Scientific Research Applications

Electrochemical and Electrochromic Properties Research involving donor–acceptor type monomers with structural similarities to N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-mesityloxalamide demonstrates significant electrochemical activity and potential for electrochromic applications. These compounds exhibit distinct UV–vis absorption spectra and fluorescent properties due to the introduction of acceptor groups with different polarities, indicating potential for use in electrochromic devices and materials science studies (Hu et al., 2013).

Noncovalent Interactions in Drug Design The analysis of noncovalent interactions in N-substituted thiadiazole derivatives, which share a thiazole component with the compound of interest, provides valuable insights into the molecular design of drugs. Understanding these interactions can inform the development of more effective and selective therapeutic agents by exploiting specific molecular interactions (El-Emam et al., 2020).

Anticancer and Anti-HCV Agents Studies on celecoxib derivatives, which like N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-mesityloxalamide, contain thiazol-4-yl components, have shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives exhibit significant therapeutic potential, highlighting the role of such compounds in the development of new drugs (Küçükgüzel et al., 2013).

Imaging and Diagnostic Applications The synthesis and labeling of fluoromethyl analogs for imaging metabotropic glutamate subtype-5 receptors suggest potential diagnostic applications. Compounds structurally related to N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-mesityloxalamide could be used in positron emission tomography (PET) for the diagnosis and study of neurological disorders (Siméon et al., 2007).

Antimicrobial Activity The exploration of antimicrobial activities in compounds containing thiazole units provides insights into the development of new antimicrobial agents. Such studies underscore the potential of thiazol-4-yl and its derivatives in combating microbial resistance, offering a pathway to novel antibiotics (Desai et al., 2012).

Future Directions

Thiazole derivatives, including “N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-mesityloxalamide”, have potential for further study due to their wide range of biological activities . They could be explored for their potential uses in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-13-9-14(2)19(15(3)10-13)26-21(28)20(27)24-8-7-18-12-29-22(25-18)16-5-4-6-17(23)11-16/h4-6,9-12H,7-8H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYAZXNNRHRPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.